1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one
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Overview
Description
1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one typically involves the chlorination of 5-methylpyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position.
1-(5-chloro-6-methylpyridin-2-yl)ethan-1-one: Another positional isomer with different chemical properties
Uniqueness
1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(3-chloro-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3 |
InChI Key |
JLTUFXVNVBEVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)Cl |
Origin of Product |
United States |
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